molecular formula C22H24N2O4 B252865 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one

货号 B252865
分子量: 380.4 g/mol
InChI 键: WSLIMPWUHVMRDM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one, also known as MI-219, is a small molecule inhibitor of MDM2, which is a negative regulator of the tumor suppressor protein p53. MI-219 has gained attention in the scientific community due to its potential as a cancer therapeutic agent.

作用机制

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis in cancer cells by activating the p53 pathway. In addition, 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been reported to inhibit cell proliferation and induce cell cycle arrest in cancer cells. 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

实验室实验的优点和局限性

One advantage of 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one as a research tool is its specificity for MDM2 inhibition, which allows for the selective activation of the p53 pathway in cancer cells. However, 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has also been reported to have off-target effects, which may limit its use in some experimental settings. In addition, 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has poor solubility in aqueous solutions, which may require the use of solubilizing agents in experiments.

未来方向

Future research on 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one may focus on improving its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy as a cancer therapeutic agent. In addition, the combination of 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one with other cancer therapies, such as chemotherapy and immunotherapy, may be explored to improve treatment outcomes. Further studies may also investigate the potential of 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one in other disease settings, such as neurodegenerative disorders.

合成方法

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process that involves the reaction of 2-acetylindole with morpholine and subsequent reactions with various reagents to form the final product. The synthesis of 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been reported in several scientific publications, and the process has been optimized to improve yield and purity.

科学研究应用

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential as a cancer therapeutic agent. The inhibition of MDM2 by 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one leads to the activation of p53, which is a key regulator of cell cycle arrest and apoptosis. In preclinical studies, 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has shown promising results in inhibiting tumor growth in various cancer types, including breast, lung, and colon cancer.

属性

产品名称

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one

分子式

C22H24N2O4

分子量

380.4 g/mol

IUPAC 名称

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)indol-2-one

InChI

InChI=1S/C22H24N2O4/c1-16(20(25)17-7-3-2-4-8-17)22(27)18-9-5-6-10-19(18)24(21(22)26)15-23-11-13-28-14-12-23/h2-10,16,27H,11-15H2,1H3

InChI 键

WSLIMPWUHVMRDM-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)O

规范 SMILES

CC(C(=O)C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。